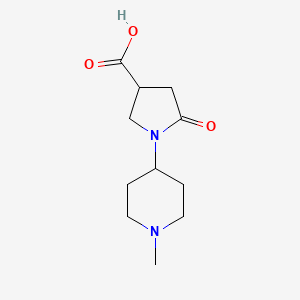
1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid, also known as MPX, is a compound that has been widely used in scientific research due to its unique properties. MPX is a cyclic derivative of the amino acid proline and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Nootropic Agents
Valenta, Urban, Taimr, and Polívka (1994) explored the synthesis of various 2-oxopyrrolidines, including compounds structurally related to 1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid, to test their nootropic (cognitive-enhancing) activity (Valenta et al., 1994).
Antibacterial Agents
Aziz‐ur‐Rehman et al. (2017) synthesized derivatives of 1,3,4-oxadiazole with 4-methylpiperazine, a compound similar to 1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid, and evaluated their antibacterial properties (Aziz‐ur‐Rehman et al., 2017).
AChE Inhibitory Activity
Sivakumar et al. (2013) studied compounds including 1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid for their acetylcholinesterase (AChE) inhibitory activity, which is significant in Alzheimer's disease treatment (Sivakumar et al., 2013).
Biological Activity Prediction
Kharchenko, Detistov, and Orlov (2008) conducted a study involving the synthesis of novel pyrrolidin-2-one bicyclic systems, including derivatives of 5-oxopyrrolidine-3-carboxylic acids, and predicted their biological activities (Kharchenko et al., 2008).
properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-12-4-2-9(3-5-12)13-7-8(11(15)16)6-10(13)14/h8-9H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJMUYUITFSCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CC(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({[(Isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2570436.png)
![3-[[1-(4-Fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2570438.png)
![{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride](/img/structure/B2570440.png)

![methyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2570444.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-bromophenyl)methanone](/img/structure/B2570447.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate](/img/structure/B2570448.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2570449.png)



![2-(2-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2570453.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2570456.png)